molecular formula C15H17F3O2 B6280545 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid CAS No. 1226386-72-6

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid

Cat. No. B6280545
CAS RN: 1226386-72-6
M. Wt: 286.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid (2C2TPA) is a chemical compound that has a wide range of applications in scientific research. It is a derivative of acetic acid, which is a key component of many organic molecules. 2C2TPA has been used in a variety of studies, including those involving biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid has been used in a variety of scientific research applications. It has been used to study the effects of various drugs, including those that target the central nervous system and cardiovascular system. Additionally, it has been used to investigate the effects of various hormones and neurotransmitters, as well as the effects of various toxins and environmental pollutants.

Mechanism of Action

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid has been found to act as an agonist at certain receptors, including those for serotonin, dopamine, and norepinephrine. It has also been found to act as an antagonist at certain receptors, including those for glutamate and GABA. Additionally, it has been found to act as an inhibitor of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to have an antidepressant-like effect, as well as a sedative effect. Additionally, it has been found to have an anti-inflammatory effect, as well as an anti-convulsant effect. It has also been found to have an anti-oxidant effect, as well as an anti-cancer effect.

Advantages and Limitations for Lab Experiments

The use of 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid in lab experiments has several advantages. It is a relatively inexpensive compound, which makes it cost-effective for use in research. Additionally, it is a relatively stable compound, which makes it easy to store and transport. However, there are some limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in certain types of experiments. Additionally, it has a relatively low bioavailability, which can make it difficult to measure its effects in certain types of experiments.

Future Directions

There are a variety of potential future directions for the use of 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid in scientific research. It could be used to further investigate the effects of various drugs, hormones, and toxins. Additionally, it could be used to further investigate the effects of various environmental pollutants. It could also be used to further investigate the biochemical and physiological effects of various compounds, as well as the mechanisms of action of various compounds. Finally, it could be used to investigate the potential therapeutic effects of various compounds.

Synthesis Methods

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid can be synthesized through a variety of methods, including the reaction of 2-cyclohexyl-2-methylacetic acid and 3-(trifluoromethyl)phenylboronic acid. This reaction is typically conducted under basic conditions, such as aqueous sodium hydroxide or potassium carbonate. The reaction yields 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid in high yields and can be completed in a relatively short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid involves the reaction of cyclohexylmagnesium bromide with 3-(trifluoromethyl)benzaldehyde, followed by oxidation of the resulting alcohol to form the carboxylic acid.", "Starting Materials": [ "Cyclohexylmagnesium bromide", "3-(Trifluoromethyl)benzaldehyde", "Diethyl ether", "Sodium sulfate", "Sodium chloride", "Sodium bicarbonate", "Magnesium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate", "Sulfuric acid" ], "Reaction": [ "Step 1: Preparation of cyclohexylmagnesium bromide by reacting cyclohexylbromide with magnesium in diethyl ether", "Step 2: Addition of 3-(trifluoromethyl)benzaldehyde to the reaction mixture and stirring for several hours", "Step 3: Quenching the reaction with hydrochloric acid and extracting the organic layer with diethyl ether", "Step 4: Drying the organic layer with sodium sulfate and evaporating the solvent", "Step 5: Oxidation of the resulting alcohol with potassium permanganate in sulfuric acid", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction with diethyl ether", "Step 7: Drying the organic layer with sodium sulfate and evaporating the solvent", "Step 8: Acidification of the residue with hydrochloric acid and recrystallization from ethanol to obtain 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid" ] }

CAS RN

1226386-72-6

Product Name

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C15H17F3O2

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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